Cyclohexyl 4-acetamidobenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 4-acetamidobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-acetamidobenzoic acid with cyclohexanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-acetamidobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid and cyclohexanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: 4-acetamidobenzoic acid and cyclohexanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 4-acetamidobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohexyl 4-acetamidobenzoate involves its interaction with specific molecular targets. The ester functionality allows it to participate in hydrolysis reactions, releasing active components that can interact with biological molecules. The acetamido group may also play a role in binding to proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-acetamidobenzoic acid: The parent compound without the cyclohexyl ester group.
Cyclohexyl benzoate: A similar ester compound but without the acetamido group.
N-acetyl-4-aminobenzoic acid: A related compound with a similar acetamido functionality.
Uniqueness
Cyclohexyl 4-acetamidobenzoate is unique due to the combination of the cyclohexyl ester and acetamido functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its similar compounds.
Properties
IUPAC Name |
cyclohexyl 4-acetamidobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-13-9-7-12(8-10-13)15(18)19-14-5-3-2-4-6-14/h7-10,14H,2-6H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEWHCRXNTXNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323344 | |
Record name | cyclohexyl 4-acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-65-6 | |
Record name | NSC403621 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclohexyl 4-acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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